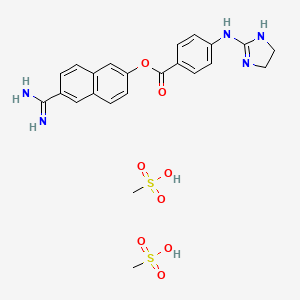
Sepimostat dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sepimostat dimethanesulfonate involves multiple steps. One common method includes the reaction of naphthalene derivatives with benzoic acid derivatives in the presence of catalysts and specific reaction conditions . The process often requires an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
化学反応の分析
Types of Reactions
Sepimostat dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like triethylamine (TEA).
Common Reagents and Conditions
Oxidizing Agents: TBHP
Reducing Agents: Hydrogen gas with palladium catalyst
Bases: Triethylamine (TEA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups .
科学的研究の応用
Neuroprotection
Mechanisms of Action
Sepimostat exhibits significant neuroprotective effects through the inhibition of N-methyl-D-aspartate (NMDA) receptors, particularly the NR2B subunit. In studies involving rat models, sepimostat demonstrated a protective effect against NMDA-induced retinal degeneration, which is crucial for conditions like excitotoxicity and ischemia/reperfusion injury. The compound inhibited [3H]ifenprodil binding to rat brain membranes, indicating its potential as an NMDA receptor antagonist .
Case Study: Retinal Protection
In a controlled experiment, intravitreal injections of sepimostat were administered alongside NMDA to assess its protective effects on retinal morphology. Results showed that sepimostat completely prevented NMDA-induced changes in the ganglion cell layer and inner plexiform layer thickness, suggesting its efficacy in preserving retinal structure under excitotoxic stress .
Pancreatitis Treatment
Pharmacological Effects
Both sepimostat and nafamostat have been shown to exhibit significant activity in animal models of pancreatitis. These compounds inhibit serine proteases that play a critical role in the pathophysiology of acute pancreatitis. However, while nafamostat has been clinically utilized for this purpose, sepimostat's development was discontinued for reasons that remain unclear .
Data Table: Efficacy in Pancreatitis Models
| Compound | Model Type | Efficacy Observed | Reference |
|---|---|---|---|
| Sepimostat | Rat Pancreatitis | Significant activity | |
| Nafamostat | Rat Pancreatitis | Clinically used |
Potential Cosmetic Applications
Recent studies have explored the formulation of cosmetic products incorporating sepimostat due to its skin-protective properties. The compound's ability to modulate inflammatory responses may provide benefits in dermatological formulations aimed at reducing skin irritation and promoting healing .
Case Study: Cosmetic Formulation Development
Research has indicated that formulations containing serine protease inhibitors can enhance skin barrier function and reduce inflammatory markers in vitro. This opens avenues for sepimostat's application in developing topical treatments for skin conditions .
作用機序
The mechanism of action for Sepimostat dimethanesulfonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
類似化合物との比較
特性
分子式 |
C23H27N5O8S2 |
|---|---|
分子量 |
565.6 g/mol |
IUPAC名 |
(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C21H19N5O2.2CH4O3S/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;2*1-5(2,3)4/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);2*1H3,(H,2,3,4) |
InChIキー |
ICYICMXERRTCPY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N |
同義語 |
6-amidino-2-naphthyl-(4-(4,5-dihydro-1H-imidazol-2-yl)amino)benzoate dimethanesulfonate FUT 187 FUT-187 sepimostate mesilate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















